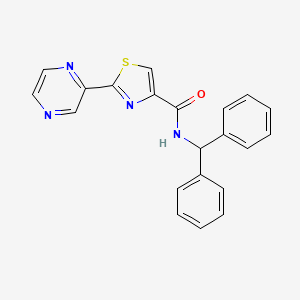

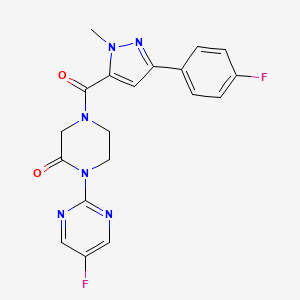

![molecular formula C13H14N6 B2639692 N-benzyl-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine CAS No. 899974-76-6](/img/structure/B2639692.png)

N-benzyl-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-benzyl-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine” is a complex organic compound that belongs to the class of triazolopyrimidines . Triazolopyrimidines are a type of heterocyclic compounds that contain a triazole ring fused with a pyrimidine ring .

Synthesis Analysis

The synthesis of similar triazolopyrimidine compounds often involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido .Molecular Structure Analysis

The molecular structure of “this compound” would be characterized by the presence of a triazolopyrimidine core, which is a fused ring system containing a triazole ring and a pyrimidine ring .Chemical Reactions Analysis

Triazolopyrimidines can participate in a variety of chemical reactions. For instance, they can react with hydrazonoyl halides to form a variety of heterocyclic compounds .Applications De Recherche Scientifique

Synthesis and Chemical Properties

N-benzyl-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine belongs to a class of compounds that have been the subject of various synthetic and theoretical studies due to their novel heterocyclic system and potential applications in various fields, including medicinal chemistry. One study detailed the synthesis of several 3H-[1,2,3]triazolo[4,5-d][1,2,4]triazolo[4,3-a]pyrimidine derivatives, showcasing a novel ring system synthesis. This process involved the initial substitution of the 4-Cl function of 2,4-dichloro-6-methylpyrimidin-5-amine with benzylamine, followed by further chemical reactions to generate a variety of derivatives. Density Functional Theory (DFT) studies revealed regioselectivity of the ring closure, providing insight into the molecular structure and chemical properties of these compounds (Mozafari et al., 2016).

Applications in Medicinal Chemistry

Another significant area of research involves the synthesis of heterocyclic compounds as potential therapeutic agents. For example, compounds with the triazolopyrimidine structure have been evaluated for their affinity toward adenosine receptors, indicating potential applications in the development of drugs targeting these receptors. Such studies suggest that derivatives of this compound could be explored for their pharmacological properties and as lead compounds in drug development (Betti et al., 1998).

Antimicrobial and Antifungal Activities

Research has also been conducted on the antimicrobial and antifungal properties of these compounds. A study on the synthesis of 5S,7R-5-Aryl-7-methyl-4,5,6,7-tetrahydro[1, 2, 4]triazolo[1,5-a]pyrimidin-7-ols demonstrated potential antimicrobial and antifungal activities in vitro, highlighting the relevance of these compounds in developing new antimicrobial agents (Komykhov et al., 2017).

Environmental Chemistry

The synthesis and study of this compound derivatives contribute to environmental chemistry by providing insights into greener synthesis methods and the potential environmental impacts of these compounds. For instance, some studies focus on solvent-free synthesis or the use of green solvents, such as water, to minimize environmental impact while achieving high yields in the synthesis of related heterocyclic compounds (Liu et al., 2012).

Mécanisme D'action

Target of Action

N-benzyl-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine is a heterocyclic compound that is readily capable of binding in the biological system with a variety of enzymes and receptors . This makes it versatile in its biological activities.

Mode of Action

It’s known that triazole compounds, which this compound is a part of, show a broad range of biological activities .

Biochemical Pathways

Triazole compounds are known to affect a variety of biochemical pathways due to their ability to bind with various enzymes and receptors .

Result of Action

It’s known that triazole compounds have a broad range of biological activities .

Orientations Futures

Propriétés

IUPAC Name |

N-benzyl-3-ethyltriazolo[4,5-d]pyrimidin-7-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N6/c1-2-19-13-11(17-18-19)12(15-9-16-13)14-8-10-6-4-3-5-7-10/h3-7,9H,2,8H2,1H3,(H,14,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBEAPCZGGPHITI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=NC=NC(=C2N=N1)NCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-butyl 3-[[(5-fluoro-6-propan-2-ylpyrimidin-4-yl)-methylamino]methyl]azetidine-1-carboxylate](/img/structure/B2639614.png)

![2-[4-(Trifluoromethyl)phenyl]azepane](/img/structure/B2639615.png)

![2-[(2S,4S)-1-(9H-Fluoren-9-ylmethoxycarbonyl)-4-methoxypyrrolidin-2-yl]acetic acid](/img/structure/B2639616.png)

![1-[4-(3-Thienylacetyl)piperazin-1-yl]-7,8,9,10-tetrahydropyrazino[1,2-b]indazole](/img/structure/B2639621.png)

![6-bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid](/img/structure/B2639628.png)

![N'-[(4-Thiomorpholin-4-yloxan-4-yl)methyl]oxamide](/img/structure/B2639630.png)